![molecular formula C6H12ClN3O B1522885 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride CAS No. 1251922-99-2](/img/structure/B1522885.png)
3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
Overview
Description
3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is a chemical compound with the CAS Number: 1251922-99-2. It has a molecular weight of 177.63 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, which is a core structure in the compound, can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Molecular Structure Analysis
The InChI Code for 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is 1S/C6H11N3O.ClH/c1-5-8-6 (10-9-5)3-2-4-7;/h2-4,7H2,1H3;1H .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antifungal Activity
The 1,2,4-oxadiazole derivatives have been evaluated for their antifungal activities against pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. These compounds are compared with commercial fungicides like propiconazole for their efficacy .
Viral Entry Inhibition
Some derivatives have been utilized in the study of viral entry inhibition, including as a positive inhibitor against SARS-CoV-2 antibodies, indicating potential applications in antiviral research .
Agonists of PPARδ/β
A synthetic route has been developed for oxadiazole derivatives to act as potential agonists for type δ/β peroxisome proliferator-activated receptors (PPARδ/β), which are important in the regulation of metabolic processes .
Chemical Pesticides
The broad spectrum of agricultural biological activities exhibited by 1,2,4-oxadiazole derivatives makes them candidates for efficient and low-risk chemical pesticides. This is crucial in addressing plant diseases that threaten food security .
Material Science
In material science, the structural properties of oxadiazoles allow for better crystal packing and enhanced thermal stability, which can be leveraged in creating materials with specific desired properties .
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also shown promising anticancer activity .
Mode of Action
1,2,4-oxadiazoles, in general, are known to interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
The synthesis of nitrogen- and oxygen-containing scaffolds, such as 1,2,4-oxadiazoles, has gained momentum due to their versatility in drug discovery .
Result of Action
Compounds with a 1,2,4-oxadiazole core have demonstrated good to moderate activity against various human cancer cell lines .
properties
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-5-8-6(10-9-5)3-2-4-7;/h2-4,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICCPWNLOYUBBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride | |
CAS RN |
1251922-99-2 | |
Record name | 3-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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